Ethanol, 2-(9-octadecenyloxy)-, (E)-

Description

Overview of Ether Lipids and Their Significance in Chemical Biology

Ether lipids are characterized by the presence of an ether bond at the sn-1 position of the glycerol (B35011) backbone, a stark contrast to the more common ester linkage found in most glycerolipids. This seemingly subtle structural difference imparts profound effects on their physicochemical properties and biological roles. Ether lipids are integral components of cell membranes, contributing to their structural integrity, fluidity, and the formation of specialized microdomains such as lipid rafts. Their presence is particularly notable in the nervous system and cardiac tissue.

From a chemical biology perspective, ether lipids are implicated in a variety of cellular processes. They can act as signaling molecules and are precursors to potent bioactive mediators. Furthermore, some ether lipids, particularly those with an unsaturated alkyl chain, are thought to possess antioxidant properties, protecting cells from oxidative damage. The study of ether lipids provides valuable insights into membrane dynamics, cellular signaling pathways, and the pathogenesis of various diseases.

Contextualization of Unsaturated Alkenyl Ethers

Unsaturated alkenyl ethers, a specific subclass of ether lipids, are distinguished by a vinyl ether linkage at the sn-1 position, with a double bond adjacent to the ether oxygen. This feature introduces a reactive site susceptible to oxidative cleavage, underpinning their proposed role as endogenous antioxidants. The geometry of this double bond, whether cis (Z) or trans (E), can further influence the molecule's shape and its interactions within the cellular environment.

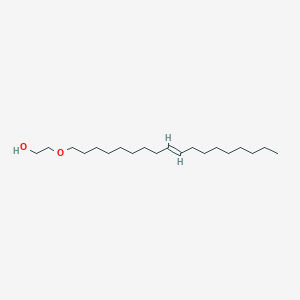

Ethanol (B145695), 2-(9-octadecenyloxy)-, (E)- belongs to this family of unsaturated alkenyl ethers. The "9-octadecenyloxy" component indicates an 18-carbon chain with a double bond at the ninth position, derived from oleyl alcohol. The "(E)-" designation specifies the trans configuration of this double bond. The ethanol moiety at the other end of the ether linkage provides a hydroxyl group, which can influence its polarity and potential for further chemical modifications.

Hypotheses and Research Questions Pertaining to Ethanol, 2-(9-octadecenyloxy)-, (E)-

The specific biological roles and significance of Ethanol, 2-(9-octadecenyloxy)-, (E)- remain largely unexplored, leading to a number of compelling hypotheses and research questions:

Hypotheses:

Given its structural similarity to other biologically active ether lipids, Ethanol, 2-(9-octadecenyloxy)-, (E)- may play a role in modulating the physical properties of cellular membranes, potentially influencing membrane fluidity and permeability.

The presence of the unsaturated octadecenyl chain suggests that this compound could participate in cellular signaling pathways, either directly or as a precursor to other signaling molecules.

As a member of the fatty alcohol ethoxylate class, it is hypothesized that Ethanol, 2-(9-octadecenyloxy)-, (E)- may exhibit surfactant properties that could have implications for its interactions with biological interfaces.

Research Questions:

What is the natural occurrence and distribution of Ethanol, 2-(9-octadecenyloxy)-, (E)- in biological systems? Is it a metabolic product, and if so, what are the enzymatic pathways involved in its synthesis and degradation?

Does Ethanol, 2-(9-octadecenyloxy)-, (E)- have any specific interactions with membrane proteins or receptors that could trigger downstream cellular responses?

What are the specific biological effects of this compound, and how do they differ from its cis isomer or saturated counterparts?

Could Ethanol, 2-(9-octadecenyloxy)-, (E)- or its derivatives have potential as biomarkers for specific physiological or pathological states?

Detailed Research Findings

While dedicated research solely focused on Ethanol, 2-(9-octadecenyloxy)-, (E)- is limited, its identification in certain natural products and its classification as a fatty alcohol ethoxylate provide a basis for understanding its potential properties and functions.

Gas chromatography-mass spectrometry (GC-MS) has been a key analytical technique for the identification of this compound in complex mixtures. For instance, a study analyzing the phytochemical constituents of black gram (Vigna mungo) root nodules identified the (Z)-isomer of Ethanol, 2-(9-octadecenyloxy)-. researchgate.net Although the stereochemistry differs, this finding suggests that such compounds are present in the plant kingdom.

From a chemical perspective, Ethanol, 2-(9-octadecenyloxy)-, (E)- is categorized as a non-ionic surfactant. ontosight.ai This class of compounds possesses both a hydrophobic (the octadecenyl chain) and a hydrophilic (the ethanol headgroup) portion, allowing them to reduce surface tension between different phases. This property is leveraged in various industrial and pharmaceutical applications, such as in the formulation of emulsions and as excipients to improve drug solubility. ontosight.ai

The biological effects of the broader class of alcohol ethoxylates have been studied. In general, their toxicological profiles are related to their surfactant properties, which can disrupt cell membranes. nih.gov The irritation potential and aquatic toxicity of alcohol ethoxylates are known concerns, with effects varying based on the length of the alkyl chain and the degree of ethoxylation. nih.govheraproject.com

Physicochemical Properties of Ethanol, 2-(9-octadecenyloxy)-, (E)-

| Property | Value | Source |

| Molecular Formula | C20H40O2 | nih.gov |

| Molecular Weight | 312.5 g/mol | nih.gov |

| XLogP3 | 7.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 18 | nih.gov |

| Exact Mass | 312.302831 g/mol | chemspider.com |

| Monoisotopic Mass | 312.302831 g/mol | chemspider.com |

| Topological Polar Surface Area | 29.5 Ų | nih.gov |

Interactive Data Table: Spectroscopic Data for Ethanol, 2-(9-octadecenyloxy)-, (E)-

| Spectroscopic Data | Information Available |

| ¹³C NMR Spectra | Available |

| GC-MS | Available |

| IR Spectra | Available |

| Data sourced from PubChem |

Properties

CAS No. |

17367-07-6 |

|---|---|

Molecular Formula |

C20H40O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

2-[(E)-octadec-9-enoxy]ethanol |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9+ |

InChI Key |

KWVPFECTOKLOBL-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOCCO |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOCCO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCO |

Other CAS No. |

25190-05-0 94677-31-3 |

Synonyms |

2-[(E)-9-Octadecenyloxy]ethanol |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity

Isolation and Identification from Botanical Sources

The identification of Ethanol (B145695), 2-(9-octadecenyloxy)-, (E)- in plant extracts has been facilitated by modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual components within a complex mixture.

Presence in Solanum trilobatum Extracts

Comprehensive phytochemical analyses of Solanum trilobatum extracts have revealed a rich profile of bioactive compounds, including alkaloids, flavonoids, saponins, and terpenoids. However, based on the currently available scientific literature, the specific compound Ethanol, 2-(9-octadecenyloxy)-, (E)- has not been reported as a constituent of Solanum trilobatum.

Detection in Cassytha filiformis Extracts

Studies on the chemical composition of Cassytha filiformis, a parasitic vine, have led to the isolation of various classes of compounds, particularly alkaloids and flavonoids. Despite detailed phytochemical screenings of extracts from this plant, the presence of Ethanol, 2-(9-octadecenyloxy)-, (E)- has not been documented.

Constituent of Salsola kali Extracts

While direct analysis of Salsola kali for the target compound is not extensively documented, research on the closely related species Salsola imbricata provides strong indicative evidence. A study involving the gas chromatography-mass spectrometry (GC-MS) analysis of the aqueous methanolic extract of Salsola imbricata identified the presence of 2-[(Z)-9-Octadecenyloxy] ethanol, a synonym for the compound of interest. This finding suggests that Ethanol, 2-(9-octadecenyloxy)-, (E)- is a likely constituent of the Salsola genus, including Salsola kali.

| Botanical Source | Extraction Method | Analytical Technique | Key Findings |

| Salsola imbricata | Aqueous Methanolic Extraction | GC-MS | Identification of 2-[(Z)-9-Octadecenyloxy] ethanol |

Identification in Artocarpus altilis Leaf Extracts

The leaves of Artocarpus altilis, commonly known as breadfruit, have been the subject of numerous phytochemical investigations. These studies have identified a wide array of compounds, including flavonoids, steroids, and phenolic acids. However, a review of the existing literature does not indicate the isolation or identification of Ethanol, 2-(9-octadecenyloxy)-, (E)- from Artocarpus altilis leaf extracts.

Occurrence in Achillea wilhelmsii Extracts

Direct evidence for the presence of a stereoisomer of the target compound has been found in Achillea wilhelmsii. A study utilizing gas chromatography-mass spectrometry (GC-MS) on the whole plant hexane fraction of Achillea wilhelmsii successfully identified "Ethanol, 2-(9-octadecenyloxy)-, (Z)-". The mass spectrum of this compound was clearly delineated in the research, confirming its presence in the plant extract. This is the most direct evidence of this chemical backbone's occurrence in the specified botanicals.

| Botanical Source | Plant Part | Extraction Solvent | Analytical Technique | Compound Identified |

| Achillea wilhelmsii | Whole Plant | Hexane | GC-MS | Ethanol, 2-(9-octadecenyloxy)-, (Z)- |

Characterization in Chenopodium ambrosioides Extracts

The chemical profile of Chenopodium ambrosioides is well-documented, with a focus on its essential oil components and various phenolic compounds. Extensive analyses of its extracts have been conducted to understand its traditional medicinal uses. Despite these detailed investigations, there is no current scientific literature that reports the presence of Ethanol, 2-(9-octadecenyloxy)-, (E)- in Chenopodium ambrosioides.

Presence in Citrullus lanatus Rind Extracts

Analysis of the ethanolic extracts from the rind of Citrullus lanatus (watermelon) has led to the identification of a related isomer. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) on the ethanol extract of Citrullus lanatus rind revealed the presence of Ethanol, 2-(9-octadecenyloxy)-, (Z)-. This isomer was identified with a peak at a retention time of 5.12 minutes in the chromatogram. It is important to note that this finding pertains to the (Z)- isomer and not the (E)- isomer.

Detection in Millettia zechiana Extracts

Scientific literature detailing the phytochemical composition of extracts from Millettia zechiana does not currently report the presence of Ethanol, 2-(9-octadecenyloxy)-, (E)-. Studies on the stem bark of this plant have identified various other compounds, including lupeol, stigmasterol, and other triterpenoids and glycerides, but the target compound is not mentioned among the identified constituents.

Presence in Alchemilla vulgaris Seeds Extracts

Investigations into the chemical constituents of Alchemilla vulgaris (Lady's Mantle), including its seeds, have not identified Ethanol, 2-(9-octadecenyloxy)-, (E)-. The phytochemical profile of Alchemilla vulgaris is rich in tannins, flavonoids, and phenolic acids, which are believed to contribute to its traditional uses. However, the target compound is absent from the lists of identified substances in available research.

Occurrence in Propolis Isolates

The chemical composition of propolis is known to be highly variable depending on the geographical location and the plant sources available to bees. Despite numerous GC-MS analyses of propolis extracts from various global regions, Ethanol, 2-(9-octadecenyloxy)-, (E)- has not been reported as a constituent. The identified volatile and semi-volatile compounds in propolis typically include terpenes, phenolic acids, and their esters.

Characterization in Zygophyllum simplex and Trigonella foenum-graecum Extracts

A study analyzing the n-hexane extracts of Zygophyllum simplex and Trigonella foenum-graecum (fenugreek) identified a related isomer in the latter. GC-MS analysis of the n-hexane extract of Trigonella foenum-graecum revealed the presence of Ethanol, 2-(9-octadecenyloxy)-, (Z)-, which constituted 0.66% of the extract. The same study did not detect this compound in the extract of Zygophyllum simplex. This finding specifically refers to the (Z)- isomer.

Identification in Aquatic and Terrestrial Halophyte Plant Extracts

In a comparative study of the chemical composition of various aquatic and terrestrial halophyte plants, an isomer of the target compound was identified. Specifically, Ethanol, 2-(9-octadecenyloxy)-, (Z)- was detected in the ethanolic extract of the aquatic halophyte Halodule uninervis. This compound was identified through GC-MS analysis. The study did not report the presence of the (E)- isomer in any of the analyzed halophyte extracts.

Detection in Solenostemma arghel Extracts

Based on available phytochemical studies, Ethanol, 2-(9-octadecenyloxy)-, (E)- has not been identified in the extracts of Solenostemma arghel. Research on this desert medicinal plant has revealed a rich chemical profile, including phenolic acids, flavonoids, monoterpenes, and pregnane glycosides. nih.govayurvedjournal.com Despite detailed analyses of its chemical composition, the specified ethanol derivative has not been reported.

Identification in Passiflora edulissims Extracts

There is no scientific evidence to date that confirms the presence of Ethanol, 2-(9-octadecenyloxy)-, (E)- in extracts of Passiflora edulissims. Extensive research into the phytochemistry of various Passiflora species has led to the identification of numerous compounds, including flavonoids, alkaloids, glycosides, and tannins. However, the target compound is not mentioned in the existing literature.

Occurrence in Ipomoea staphylina Extracts

Current research on the chemical constituents of Ipomoea staphylina does not indicate the presence of Ethanol, 2-(9-octadecenyloxy)-, (E)-. Phytochemical screening of this plant has identified alkaloids, flavonoids, glycosides, tannins, saponins, and phenols. ajbls.com While detailed analyses have been conducted, they have not reported the occurrence of this specific compound.

Characterization in Etlingera elatior Resinous Sediment Extracts

Ethanol, 2-(9-octadecenyloxy)- has been identified in the ethanolic extract of the resinous sediment of Etlingera elatior (Jack.) R.M.Sm. In a study analyzing the chemical composition of this extract, the compound was detected, although the specific stereoisomer ((E)- or (Z)-) was not explicitly stated in the available abstract.

Interactive Data Table: Compounds Identified in Etlingera elatior Resinous Sediment Extract

| Compound | Retention Time (min) | Area (%) | Molecular Formula | Molecular Weight |

| 2-(9-octadecenyloxy)- Ethanol | 14.70 | 0.37 | C20H40O2 | 312.530 |

| 12, 13-Tetradecen-1-ol acetate | 15.65 | 0.31 | C16H30O2 | 254.408 |

| Beta -sitosterol | 19.07 | 0.83 | C29H50O | 414.707 |

Presence in Beetroot Extracts

Scientific analysis of beetroot extracts has led to the identification of the Z-isomer, Ethanol, 2-(9-octadecenyloxy)-, (Z)-. However, the (E)-isomer, which is the focus of this article, has not been reported in the available literature on beetroot extracts.

Chemotaxonomic Significance

The chemotaxonomic significance of Ethanol, 2-(9-octadecenyloxy)-, (E)- has not been extensively studied. As an alkyl ether lipid, its presence in certain plant families could potentially serve as a chemotaxonomic marker. Ether lipids are a class of lipids where an alkyl chain is attached to the glycerol (B35011) backbone by an ether bond. While their distribution and significance are well-documented in animals and microorganisms, their role and taxonomic implications in the plant kingdom are less understood. Further research is required to establish a clear chemotaxonomic significance for this specific compound in relation to plant phylogeny and classification.

Natural Occurrence of Ethanol, 2-(9-octadecenyloxy)-, (E)- Remains Undocumented in Scientific Literature

Extensive searches of scientific literature and chemical databases have yielded no evidence of the natural occurrence of the chemical compound Ethanol, 2-(9-octadecenyloxy)-, (E)-. Despite the existence of its geometric isomer, the (Z)- form, in various plant species, the (E)- isomer has not been identified from a natural source.

As a result, an article detailing the natural occurrence, chemodiversity, distribution across plant families, and correlation with phytochemical profiles of Ethanol, 2-(9-octadecenyloxy)-, (E)- cannot be generated at this time due to the absence of foundational scientific data. The strict adherence to scientifically accurate and verifiable information precludes the creation of content on a subject for which there is no current research basis in the natural world.

Further phytochemical investigations may, in the future, identify this compound in a natural context. However, based on currently available information, its presence in plants or any other organisms has not been reported.

Advanced Analytical Methodologies for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography combined with mass spectrometry (GC-MS) is a powerful hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds. ajpaonline.comlongdom.org For long-chain ether alcohols like "Ethanol, 2-(9-octadecenyloxy)-, (E)-", GC-MS provides high sensitivity and the ability to resolve complex mixtures. researchgate.netnih.gov

The successful separation and quantification of the (E)-isomer of 2-(9-octadecenyloxy)ethanol from its (Z)-isomer and other related compounds by GC-MS is highly dependent on the optimization of several key parameters. The choice of the capillary column, temperature programming, and carrier gas flow rate are critical for achieving baseline separation of the geometric isomers. researchgate.net

For long-chain unsaturated compounds, a long capillary column (typically 30–60 m) with a non-polar or medium-polarity stationary phase is often employed to enhance resolution. rsc.org The temperature program should be carefully controlled with a slow ramp rate to allow for the separation of isomers with very similar boiling points. rsc.org Derivatization of the terminal hydroxyl group, for instance, by converting it to a trimethylsilyl (B98337) (TMS) ether, can improve the compound's volatility and chromatographic behavior, leading to sharper peaks and better separation. nih.govresearchgate.net

For quantification, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode to increase sensitivity and selectivity. Specific fragment ions characteristic of the target analyte are monitored, reducing interference from the matrix and other co-eluting compounds. nih.gov

Below is an interactive table summarizing typical optimized GC-MS parameters for the analysis of long-chain ether alcohols.

| Parameter | Optimized Setting | Rationale |

|---|---|---|

| GC Column | SH-Rxi-5Sil-MS (or similar); 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column provides good separation for long-chain hydrocarbons based on boiling points and subtle structural differences. rsc.orgphcogj.com |

| Carrier Gas | Helium, constant flow rate of 1.0-1.7 mL/min | Inert gas standard for GC-MS, providing good efficiency. phcogj.com |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, suitable for trace analysis. |

| Injector Temperature | 250-280°C | Ensures rapid volatilization of the long-chain alcohol without thermal degradation. researchgate.net |

| Oven Program | Initial 80°C (hold 2 min), ramp at 5°C/min to 280°C (hold 10 min) | A slow temperature ramp is crucial for separating geometric isomers. rsc.orgphcogj.com |

| MS Interface Temp | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS. researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. rsc.org |

| Mass Scan Range | m/z 45-550 | Covers the expected molecular ion and characteristic fragment ions. rsc.org |

Following separation by GC, the analyte is fragmented and detected by the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint. Compound identification is typically achieved by matching this experimental spectrum against reference spectra in extensive databases like the NIST/EPA/NIH Mass Spectral Library. jordilabs.com The quality of the match is often expressed as a "match factor," with scores above 900 indicating an excellent match. jordilabs.com

The mass spectrum of "Ethanol, 2-(9-octadecenyloxy)-, (E)-" is characterized by specific fragmentation patterns common to long-chain ethers and alcohols. libretexts.orgyoutube.comdummies.com Alcohols often undergo alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org Ethers also undergo alpha-cleavage, as well as cleavage of the C-O bond. dummies.comslideshare.net The molecular ion peak (M+) for C20H40O2 would be at m/z 312.5, though it may be weak or absent in EI spectra of long-chain alcohols due to their propensity for fragmentation. libretexts.org

According to the NIST Mass Spectrometry Data Center, the spectrum for this compound shows a top peak at m/z 82 and a second-highest peak at m/z 96. nih.gov These fragments are likely formed through complex rearrangements and cleavages of the long alkyl chain. The development of high-resolution mass spectrometry (HRMS) and new spectral libraries enhances the confidence of identification by providing accurate mass measurements, which can help determine the elemental composition of fragment ions. frontiersin.org Advanced matching algorithms and in-silico generated libraries are also being developed to improve identification accuracy and speed, especially for compounds not present in existing databases. nih.gov

The table below details the significant mass-to-charge ratios (m/z) and potential corresponding fragments for "Ethanol, 2-(9-octadecenyloxy)-, (E)-".

| m/z (Mass/Charge) | Relative Intensity | Potential Fragment Ion/Structure | Fragmentation Pathway |

|---|---|---|---|

| 312 | Low | [C20H40O2]+• | Molecular Ion (M+) |

| 294 | Low | [M - H2O]+• | Dehydration (loss of water) |

| 96 | High | [C7H12]+• | Cleavage and rearrangement of the octadecenyl chain |

| 82 | Very High (Base Peak) | [C6H10]+• | Cleavage and rearrangement of the octadecenyl chain nih.gov |

| 45 | Moderate | [CH2=O+-CH2CH3] | Alpha-cleavage at the ether linkage |

To overcome the limitations of single-dimension GC-MS, especially in analyzing complex biological or environmental samples, the technique can be integrated with other separation or detection methods. ajpaonline.comnih.gov One of the most powerful integrations is comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (GCxGC-TOFMS). nih.gov

In GCxGC, the effluent from a primary GC column is passed through a modulator to a second, shorter column with a different stationary phase. chemistry-matters.com This two-dimensional separation provides significantly enhanced peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a standard GC analysis. chemistry-matters.com This is particularly advantageous for separating the (E)- and (Z)-isomers of 2-(9-octadecenyloxy)ethanol and distinguishing them from other structurally similar lipids in a complex matrix. nih.gov The use of a TOFMS detector provides fast acquisition speeds necessary to capture the narrow peaks produced by GCxGC, along with high-quality mass spectra for confident identification. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information about the molecular structure of a compound by probing how it interacts with electromagnetic radiation. For "Ethanol, 2-(9-octadecenyloxy)-, (E)-", NMR and IR spectroscopy are key techniques for confirming its identity and elucidating its precise structure. researchgate.net

NMR spectroscopy is a premier technique for determining the detailed structure of organic molecules. mdpi.com Both ¹H and ¹³C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assembly of the molecular framework. nih.gov

For "Ethanol, 2-(9-octadecenyloxy)-, (E)-", the ¹H NMR spectrum would show characteristic signals for the protons in the ethoxy group, the long alkyl chain, and, most importantly, the vinyl protons of the double bond. hmdb.ca The key to identifying the (E)-isomer lies in the coupling constant (J-value) between the two protons on the double bond (H-C9=C10-H). A large coupling constant, typically in the range of 11-18 Hz, is characteristic of a trans (E) configuration, whereas a smaller J-value (6-12 Hz) would indicate a cis (Z) configuration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. docbrown.info The chemical shifts of the olefinic carbons (C9 and C10) are sensitive to the geometry of the double bond. rsc.org The carbons of the ethoxy group and the carbons adjacent to the ether oxygen will also have characteristic chemical shifts.

The following tables summarize the predicted chemical shifts for the ¹H and ¹³C NMR spectra of the compound.

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Information |

|---|---|---|---|

| -CH=CH- | ~5.40 | Multiplet | Olefinic protons. Coupling constant (J ≈ 15 Hz) confirms (E)-geometry. |

| -O-CH2-CH2-OH | ~3.70 | Triplet | Protons on carbon adjacent to hydroxyl group. |

| -O-CH2-CH2-OH | ~3.55 | Triplet | Protons on carbon adjacent to ether oxygen. |

| -CH2-O-CH2- | ~3.45 | Triplet | Protons on C8, adjacent to the ether oxygen. |

| -CH2-CH=CH-CH2- | ~2.00 | Multiplet | Allylic protons. |

| -(CH2)n- | 1.20-1.40 | Broad Multiplet | Methylene protons of the long alkyl chain. |

| -CH3 | ~0.88 | Triplet | Terminal methyl group protons. |

Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Key Information |

|---|---|---|

| -CH=CH- | ~130.5 | Olefinic carbons. Shifts can differ slightly between C9 and C10. rsc.org |

| -O-CH2-CH2-OH | ~71.5 | Carbon of the ethoxy group adjacent to the ether oxygen. |

| -CH2-O-CH2- | ~70.5 | Carbon C8, adjacent to the ether oxygen. |

| -O-CH2-CH2-OH | ~61.8 | Carbon of the ethoxy group adjacent to the hydroxyl group. |

| -CH2-CH=CH-CH2- | ~32.6 | Allylic carbons. Carbons in (E)-isomers typically resonate slightly downfield compared to (Z)-isomers. |

| -(CH2)n- | 22.0-30.0 | Methylene carbons of the alkyl chain. |

| -CH3 | ~14.1 | Terminal methyl carbon. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation at specific vibrational frequencies. nist.gov For "Ethanol, 2-(9-octadecenyloxy)-, (E)-", the IR spectrum would display characteristic absorption bands for the hydroxyl (O-H), ether (C-O), alkene (C=C and =C-H), and alkane (C-H) groups. rsc.org

A key diagnostic band for confirming the (E)-isomer is the out-of-plane bending vibration of the C-H bonds on a trans-disubstituted double bond. This vibration gives rise to a strong absorption band in the region of 960-975 cm⁻¹. The presence of this band, along with the absence of the corresponding cis C-H bend (~675-730 cm⁻¹), provides strong evidence for the (E)-configuration. wordpress.com The vapor-phase IR spectrum for this compound is available in public databases. nih.gov

The table below lists the principal IR absorption bands expected for "Ethanol, 2-(9-octadecenyloxy)-, (E)-".

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3500 (broad) | O-H stretch | Alcohol (-OH) |

| 3020-3080 (medium) | =C-H stretch | Alkene |

| 2850-2960 (strong) | C-H stretch | Alkane (-CH3, -CH2-) |

| 1660-1675 (weak) | C=C stretch | Alkene (trans) |

| 1450-1470 (medium) | C-H bend | Alkane (-CH2-) |

| 1050-1150 (strong) | C-O stretch | Ether and primary Alcohol |

| 960-975 (strong) | =C-H bend (out-of-plane) | Alkene (trans-disubstituted) |

Mechanistic and Cellular Studies in Vitro and Ex Vivo Models

Investigation of Cellular and Subcellular Mechanisms

Cellular Uptake and Intracellular Localization Studies

Currently, there is no publicly available scientific literature detailing the cellular uptake mechanisms or the intracellular localization of Ethanol (B145695), 2-(9-octadecenyloxy)-, (E)-. Research has yet to be published that investigates how this specific ether lipid is absorbed by cells and where it accumulates within the cellular environment.

Antiproliferative Research in Cancer Cell Lines

In Vitro Cytotoxicity and Antiproliferative Activity in Human Cancer Cell Lines (e.g., HT-29, HCT 116, HeLa, MCF-7)

There is a notable absence of published studies on the in vitro cytotoxicity and antiproliferative effects of pure Ethanol, 2-(9-octadecenyloxy)-, (E)- on the specified human cancer cell lines, including HT-29, HCT 116, HeLa, and MCF-7. Consequently, no data on its potential anticancer activity against these cell lines is available.

Mechanism of Action Studies in Cancer Biology (e.g., apoptosis induction, cell cycle arrest)

Consistent with the lack of cytotoxicity data, there is no research available that elucidates the mechanism of action of Ethanol, 2-(9-octadecenyloxy)-, (E)- in the context of cancer biology. Studies concerning its ability to induce apoptosis or cause cell cycle arrest in cancer cells have not been reported in the scientific literature.

Antimicrobial and Anthelmintic Research

Antibacterial Activity Against Specific Bacterial Strains

There are no specific studies in the available scientific literature that have evaluated the antibacterial activity of Ethanol, 2-(9-octadecenyloxy)-, (E)- against any particular bacterial strains. Therefore, its potential as an antibacterial agent remains uninvestigated.

Antifungal Efficacy Against Fungal Pathogens

Similarly, the antifungal efficacy of Ethanol, 2-(9-octadecenyloxy)-, (E)- against fungal pathogens has not been documented in published research. Its potential activity against fungi is currently unknown.

Anthelmintic Research

While direct studies on the pure compound are lacking, "Ethanol, 2-(9-octadecenyloxy)-, (E)-" has been identified as a constituent in the petroleum ether extract of Millettia zechiana leaves through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov The extracts of this plant demonstrated anthelmintic properties against earthworms. nih.gov However, the study did not isolate "Ethanol, 2-(9-octadecenyloxy)-, (E)-" to test its specific contribution to the observed activity. nih.gov Therefore, while it was present in an active extract, its individual anthelmintic efficacy has not been established.

Antileishmanial Activity in Parasitic Models

No studies were identified that investigated the effects of "Ethanol, 2-(9-octadecenyloxy)-, (E)-" on Leishmania parasites or related parasitic models.

Anthelmintic Activity in In Vitro Models (e.g., Pheretima posthuma)

There is no available research documenting the anthelmintic properties of "Ethanol, 2-(9-octadecenyloxy)-, (E)-" against Pheretima posthuma or any other helminth models.

Anti-Inflammatory Response Investigations

Pathway Analysis of Anti-inflammatory Effects

As there are no primary studies on its anti-inflammatory effects, no pathway analysis has been conducted or published for "Ethanol, 2-(9-octadecenyloxy)-, (E)-".

Biosynthetic Pathways and Metabolic Transformations

Elucidation of Biosynthetic Precursors in Natural Sources

The formation of "Ethanol, 2-(9-octadecenyloxy)-, (E)-" necessitates the availability of specific lipid and alcohol precursors. The 9-octadecenyl portion points towards an 18-carbon fatty alcohol with a double bond at the ninth position, while the ethanol (B145695) head group suggests a distinct donor for this moiety.

The biosynthesis of the ether bond in mammals begins with dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate. nih.gov The initial steps involve the acylation of DHAP by DHAP acyltransferase (DHAPAT) to form acyl-DHAP. Subsequently, alkylglycerone phosphate synthase (AGPS) exchanges the acyl group for a long-chain fatty alcohol, creating the ether linkage. nih.gov

For "Ethanol, 2-(9-octadecenyloxy)-, (E)-", the specific fatty alcohol precursor is (E)-9-octadecen-1-ol. The trans-configuration of the double bond is a critical feature. While the more common cis-isomer, oleyl alcohol, is derived from the corresponding oleic acid, the biosynthetic origin of trans-unsaturated fatty alcohols is less direct. Trans fatty acids can be formed endogenously through various metabolic pathways, including the isomerization of cis-isomers and during the biohydrogenation of polyunsaturated fatty acids by gut microbiota. These trans fatty acids can then be reduced to their corresponding fatty alcohols. aocs.org

The ethanolamine (B43304) head group is typically added in the endoplasmic reticulum. The precursor for the ethanolamine portion is CDP-ethanolamine, which is synthesized via the Kennedy pathway. nih.gov

Table 1: Key Precursors in the Biosynthesis of Ethanol, 2-(9-octadecenyloxy)-, (E)-

| Precursor Molecule | Role in Biosynthesis |

| Dihydroxyacetone phosphate (DHAP) | Glycerol (B35011) backbone source |

| (E)-9-Octadecenoyl-CoA | Precursor to (E)-9-octadecen-1-ol |

| (E)-9-Octadecen-1-ol | Provides the 18-carbon alkyl chain with a trans double bond |

| CDP-Ethanolamine | Donor of the ethanolamine head group |

For instance, studies using isotopically labeled trans fatty acids have demonstrated their incorporation into various lipid classes, including phospholipids (B1166683) and triacylglycerols. aocs.org This suggests that if (E)-9-octadecenoic acid were isotopically labeled, its incorporation into the alkyl chain of the target ether lipid could be traced. Similarly, labeled ethanolamine has been used to study the synthesis of ethanolamine-containing phospholipids. nih.gov A hypothetical experiment could involve feeding cells with ¹³C-labeled (E)-9-octadecenoic acid and ¹⁵N-labeled ethanolamine to track their respective incorporation into "Ethanol, 2-(9-octadecenyloxy)-, (E)-".

Enzymology of Ether Bond Formation

The formation of the ether bond is the defining step in the biosynthesis of this class of lipids and is catalyzed by a specific set of enzymes with distinct substrate specificities.

The key enzyme responsible for the formation of the ether linkage is alkylglycerone phosphate synthase (AGPS). nih.gov This peroxisomal enzyme catalyzes the replacement of the acyl chain of 1-acyl-dihydroxyacetone phosphate with a fatty alcohol. The substrate specificity of AGPS is crucial in determining the final structure of the ether lipid. While detailed studies on the specificity of AGPS for (E)-9-octadecen-1-ol are lacking, the enzyme is known to act on a range of long-chain fatty alcohols. It is plausible that AGPS can accommodate the trans-isomer, leading to the formation of the (E)-configured ether lipid.

Following the formation of the alkyl-DHAP, the pathway continues in the endoplasmic reticulum where other enzymes, such as acyl/alkyl-DHAP reductase and various acyltransferases and phosphotransferases, are involved in completing the synthesis of the final molecule. nih.gov The enzyme responsible for attaching the ethanolamine head group is ethanolamine phosphotransferase. nih.gov

The enzymes involved in ether lipid biosynthesis exhibit a high degree of regiospecificity and stereospecificity. The ether bond is specifically formed at the sn-1 position of the glycerol backbone. nih.gov

The stereochemistry of the double bond in the final product is determined by the precursor fatty alcohol. Therefore, the formation of the (E)-isomer of "Ethanol, 2-(9-octadecenyloxy)-" is dependent on the availability of (E)-9-octadecen-1-ol. The enzymes involved in the subsequent steps of the pathway are generally not expected to alter the configuration of the pre-existing double bond in the alkyl chain.

Studies on divinyl ether synthases have shown that the stereospecific abstraction of a hydrogen atom can determine the configuration of a newly formed double bond. nih.gov While not directly involved in this pathway, it highlights the principle of enzymatic control over stereochemistry in lipid metabolism.

Metabolic Fate and Biotransformation in Model Organisms

Once synthesized, "Ethanol, 2-(9-octadecenyloxy)-, (E)-" is subject to various metabolic processes that can lead to its degradation or modification.

The metabolism of 2-alkoxyethanols has been studied in various model organisms. These compounds can undergo O-dealkylation, leading to the cleavage of the ether bond and the formation of the corresponding fatty aldehyde and ethanol. wur.nl The fatty aldehyde can then be oxidized to a fatty acid, which can enter beta-oxidation for energy production or be re-incorporated into other lipids. The ethanol moiety would enter the general metabolic pool.

Studies on the metabolism of 2-butoxyethanol (B58217) in rats have shown that it is metabolized to butoxyacetic acid and ethylene (B1197577) glycol, with subsequent excretion in the urine. nih.gov Similar metabolic pathways could be expected for "Ethanol, 2-(9-octadecenyloxy)-, (E)-", where the octadecenyloxy group would be cleaved and further metabolized.

The ether bond in alkylglycerols can also be cleaved by a specific enzyme system, alkylglycerol monooxygenase, which is a tetrahydrobiopterin-dependent enzyme. researchgate.net This enzyme would convert the alkylglycerol portion of the molecule into a fatty aldehyde and glycerol.

Table 2: Potential Metabolic Fates of Ethanol, 2-(9-octadecenyloxy)-, (E)-

| Metabolic Process | Key Enzymes/Pathways | Resulting Products |

| O-Dealkylation | Cytochrome P450 monooxygenases | (E)-9-Octadecenal, Ethanol |

| Ether Bond Cleavage | Alkylglycerol monooxygenase | (E)-9-Octadecenal, Glycerol, Ethanol |

| Further Oxidation | Aldehyde dehydrogenase, Beta-oxidation | (E)-9-Octadecenoic acid, Acetyl-CoA |

In Vitro Metabolic Stability Studies (e.g., liver microsomes, S9 fractions)

The metabolic stability of a compound, often assessed by its rate of disappearance in the presence of metabolic enzymes, is a key determinant of its persistence and potential for accumulation in the body. researchgate.net In vitro systems such as liver microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes like cytochrome P450s, are standard tools for these evaluations. researchgate.netresearchgate.net

Studies on a range of alcohol ethoxylates (AEs) have been conducted using liver S9 fractions from humans, rats, and hamsters. wur.nlnih.gov These studies demonstrate that AEs are generally metabolized, with the rate of metabolism being dependent on the specific structure of the AE and the biological system used. wur.nlnih.gov For instance, a study investigating several AEs, including a C18 homologue (C18EO3), found that these compounds showed a cofactor-dependent disappearance in liver S9 fractions, indicating enzyme-mediated metabolism. wur.nl

The metabolic half-life (t½), the time required for 50% of the parent compound to be eliminated, is a key parameter derived from these studies. researchgate.net For various AEs, half-lives in liver S9 and hepatocytes have been reported to range from 2 to 139 minutes. wur.nlnih.govnih.gov Generally, AEs incubated with human liver S9 fractions exhibited shorter half-lives compared to incubations with rat liver S9. wur.nlnih.govresearchgate.net In one set of experiments, the half-life for C18EO3 in human liver S9 was greater than or equal to 29 minutes. wur.nl The metabolic process in liver S9 fractions is dependent on cofactors, with no significant disappearance of the compounds observed in their absence. wur.nlnih.gov

Identification of Metabolites and Transformation Products

The biotransformation of alcohol ethoxylates proceeds via several key pathways, targeting both the hydrophobic alkyl chain and the hydrophilic ethoxylate head group. wur.nlnih.govnih.gov While specific metabolites for Ethanol, 2-(9-octadecenyloxy)-, (E)- have not been detailed in the reviewed literature, the metabolic pathways for the broader AE class are well-characterized.

The primary metabolic routes identified through in vitro studies include:

Hydroxylation and Dehydrogenation : These phase I reactions occur on both the alkyl chain and the ethoxy moiety. wur.nlnih.gov The insertion of hydroxyl groups at various positions can be followed by oxidation (dehydrogenation) to form carbonyl groups. researchgate.net

O-dealkylation : This process involves the shortening of the polyethylene (B3416737) glycol chain. wur.nlnih.govnih.gov

Ether Bond Cleavage : A minor metabolic pathway observed is the cleavage of the ether bond that links the alkyl chain to the ethoxylate group. wur.nlnih.govresearchgate.net This would result in the formation of the corresponding fatty alcohol and polyethylene glycol moieties.

Oxidation to Carboxylic Acids : Alcohols that are formed, either from the parent molecule or from ether cleavage, can be further oxidized to aldehydes and then to carboxylic acids. researchgate.net For example, the terminal hydroxyl group of the ethoxy chain can be oxidized to form acidic compounds like β-hydroxyethoxyacetic acid and 2-carboxymethoxy-ethoxy)-acetic acid. wur.nlresearchgate.net

Glucuronidation : This is a phase II conjugation reaction that can occur following primary metabolism, increasing the water solubility of the metabolites to facilitate excretion. wur.nlnih.gov

In silico metabolic simulations support these experimental findings, predicting that AEs undergo metabolism through these common mechanisms. researchgate.net The complexity and number of potential metabolites increase with the length of the ethoxylate chain. researchgate.net For a compound like Ethanol, 2-(9-octadecenyloxy)-, (E)-, these pathways suggest a series of biotransformations leading to more polar derivatives.

Future Research Directions and Applications Excluding Human Clinical Trials

Development of Sustainable Production Methods

The pursuit of environmentally benign manufacturing processes is a key driver in modern chemistry. Future research into the production of Ethanol (B145695), 2-(9-octadecenyloxy)-, (E)- is likely to be heavily influenced by the principles of sustainability, focusing on both biotechnological and green chemistry approaches to minimize environmental impact and enhance efficiency.

Biotechnological Approaches for Enhanced Production in Microorganisms or Plants

While the conventional synthesis of fatty alcohol ethoxylates involves the reaction of fatty alcohols with ethylene (B1197577) oxide, future research could unlock bio-based production routes. jiahua.com Biotechnological methods offer the potential for creating this compound from renewable feedstocks, reducing reliance on petrochemicals.

One avenue of exploration is the use of genetically engineered microorganisms. Bacteria or yeast could be metabolically engineered to produce the precursor oleyl alcohol and subsequently catalyze its ethoxylation. This would involve the identification and integration of specific enzymatic pathways capable of performing these chemical transformations. The primary advantage of microbial fermentation is the potential for scalable production under controlled conditions, utilizing sustainable feedstocks like glucose or glycerol (B35011).

Alternatively, plant-based production, or "molecular farming," presents another exciting frontier. Plants could be genetically modified to synthesize and accumulate Ethanol, 2-(9-octadecenyloxy)-, (E)- in their tissues. This approach could leverage the natural lipid metabolism of plants to produce the oleyl alcohol backbone. Research would need to focus on identifying or engineering the necessary enzymes for the subsequent ethoxylation step and ensuring the stable expression and accumulation of the final product in a way that does not harm the plant's growth and development.

| Potential Biotechnological Host | Key Research Focus | Advantages |

| Engineered Bacteria (e.g., E. coli) | Metabolic pathway engineering for oleyl alcohol synthesis and ethoxylation. | Rapid growth, scalable fermentation, use of simple feedstocks. |

| Engineered Yeast (e.g., S. cerevisiae) | Optimization of lipid metabolism and enzyme expression for efficient conversion. | Robust industrial workhorse, tolerant to various fermentation conditions. |

| Genetically Modified Plants | Integration of synthetic pathways into plant lipid metabolism. | Potentially low-cost, large-scale production using agriculture. |

Green Chemistry Principles in Synthesis

Beyond biotechnological methods, the application of green chemistry principles to the synthesis of Ethanol, 2-(9-octadecenyloxy)-, (E)- is a critical area for future research. researchgate.net This involves developing chemical processes that are more efficient, use less hazardous substances, and generate minimal waste. tandfonline.com

Key areas of focus in green synthesis could include:

Catalyst Development: Research into novel, highly selective, and reusable catalysts for the ethoxylation process can reduce energy consumption and by-product formation. acs.org Traditional catalysts could be replaced with solid acid catalysts or enzymatic catalysts that operate under milder conditions.

Alternative Solvents: The use of greener solvents, such as supercritical fluids or water-based systems, could replace traditional volatile organic solvents, thereby reducing environmental pollution and improving worker safety. ucsb.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future research should aim to develop synthetic pathways with high atom economy, minimizing waste at the molecular level.

Renewable Feedstocks: A significant focus will be on sourcing the oleyl alcohol precursor from renewable resources like plant oils, rather than petroleum. nih.gov This aligns with the broader shift towards a bio-based economy.

Advanced Formulation and Delivery Systems

The efficacy of a chemical compound is often determined by its formulation and delivery system. For Ethanol, 2-(9-octadecenyloxy)-, (E)-, which is lipophilic in nature, future research will likely concentrate on developing advanced systems that enhance its performance and stability in various non-human applications. researchgate.net

Microencapsulation and Nanoparticle Delivery for Enhanced Efficacy in Non-Human Applications

Microencapsulation and nanoparticle delivery are promising technologies for improving the application of lipophilic compounds. researchgate.net These techniques can protect the active ingredient from degradation, control its release, and improve its dispersibility in aqueous environments.

In agricultural applications, for instance, microencapsulating Ethanol, 2-(9-octadecenyloxy)-, (E)- could enhance its function as an adjuvant in pesticide formulations. google.com Encapsulation could provide a controlled release of the compound, improving the wetting and spreading of the pesticide on plant surfaces over a longer period. Nanoparticle-based delivery systems could further enhance penetration into the plant cuticle, boosting the efficacy of the active agricultural ingredient. nih.gov

In industrial settings, such as in the formulation of lubricants or coatings, nano-emulsions stabilized by this compound could offer superior performance. The small droplet size of nano-emulsions provides a larger surface area, leading to better stability and more efficient delivery of the active components. ijcmas.com

| Delivery System | Potential Application Area | Key Advantages |

| Microcapsules | Agriculture (adjuvants) | Controlled release, protection from environmental degradation. |

| Nanoparticles | Industrial Lubricants | Enhanced stability, improved dispersibility in water-based systems. news-medical.net |

| Nano-emulsions | Coatings and Inks | Improved formulation stability, enhanced surface wetting properties. |

Stability Enhancement in Various Matrices

The long-term stability of Ethanol, 2-(9-octadecenyloxy)-, (E)- in complex formulations is crucial for its commercial viability. Future research should focus on understanding and mitigating degradation pathways in various matrices, such as in the presence of high ionic strength solutions or extreme pH conditions. researchgate.net

The inclusion of co-surfactants or stabilizing polymers could prevent the phase separation or degradation of formulations containing this compound. researchgate.netcrimsonpublishers.com For example, in industrial cleaning formulations, the interaction between Ethanol, 2-(9-octadecenyloxy)-, (E)- and other anionic or cationic surfactants will need to be studied to ensure formulation stability and performance. shell.com The development of synergistic surfactant blends could lead to more robust and effective products.

Integration into Broader Phytochemical Research Frameworks

Given that many fatty alcohols and their derivatives are found in nature, there is potential for Ethanol, 2-(9-octadecenyloxy)-, (E)- to be identified as a novel phytochemical. Should this be the case, its integration into broader phytochemical research frameworks will be essential to fully understand its biological significance and potential applications.

The initial step would involve the extraction and isolation of the compound from a plant source, followed by its structural elucidation using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govinnovareacademics.in

Once identified and characterized, a systematic approach to bioactivity screening would be necessary. hrpub.org This involves testing the compound against a wide range of biological targets to identify any potential useful properties, such as antimicrobial, insecticidal, or plant growth-regulating effects. nih.govmdpi.com High-throughput screening methods can rapidly assess the compound's activity across numerous assays.

Furthermore, the integration of metabolomics could provide a deeper understanding of the compound's role within the plant. scielo.org.za By analyzing the complete set of metabolites in a plant that produces this compound, researchers can gain insights into its biosynthetic pathway and its relationship with other phytochemicals. creative-proteomics.comnih.gov This holistic approach, combining analytical chemistry, bioactivity screening, and metabolomics, will be crucial for unlocking the full potential of Ethanol, 2-(9-octadecenyloxy)-, (E)- as a naturally derived compound.

| Research Stage | Key Methodologies | Desired Outcome |

| Identification & Characterization | Chromatography (HPLC, GC), Spectroscopy (NMR, MS, FTIR) taylorfrancis.commdpi.com | Confirmation of the compound's presence in a natural source and its precise chemical structure. |

| Bioactivity Screening | High-throughput in vitro assays hrpub.org | Discovery of potential biological activities for non-human applications. |

| Metabolomic Integration | Untargeted and targeted metabolomics, pathway analysis scielo.org.zarsc.org | Understanding the compound's natural function and biosynthetic pathway. |

Synergistic Effects with Other Phytoconstituents

The concept of synergy, where the combined effect of substances is greater than the sum of their individual effects, is a cornerstone of phytochemistry. Future research could productively explore the synergistic potential of Ethanol, 2-(9-octadecenyloxy)-, (E)- with other phytoconstituents. As a non-ionic surfactant, this compound possesses properties that can enhance the solubility and membrane penetration of other molecules. This is particularly relevant in formulations where it might be combined with other bioactive plant compounds, such as essential oils or alkaloids.

Investigations could focus on whether Ethanol, 2-(9-octadecenyloxy)-, (E)- can act as an effective "entourage" compound, amplifying the therapeutic or pesticidal effects of other natural products. This could lead to the development of more potent and effective botanical formulations for various applications.

Role in Plant Defense Mechanisms and Ecological Interactions

Primary fatty alcohols are integral components of protective layers in plants, such as cutin and suberin researchgate.net. These lipid barriers are a plant's first line of defense, crucial for limiting water loss and protecting against environmental stresses, including pathogen and herbivore attacks researchgate.net. The absence or alteration of these fatty alcohol-derived layers can significantly compromise plant health researchgate.net.

Future studies could investigate the specific role of Ethanol, 2-(9-octadecenyloxy)-, (E)- within this defensive framework. Research indicates that fatty alcohols and their derivatives are likely to have direct functions in a plant's interactions with both biotic and abiotic challenges researchgate.net. Furthermore, formulations containing fatty alcohol ethoxylates are noted in patents for their ability to induce disease resistance by augmenting a plant's natural defense systems google.comgoogle.com. This suggests a potential dual role for the compound: contributing to the physical barrier and possibly acting as a signaling molecule in defense pathways.

Theoretical Advancements in Structure-Activity Relationship (SAR) Prediction

Computational chemistry offers powerful tools to predict the biological activity of molecules, thereby accelerating research and development. For a compound like Ethanol, 2-(9-octadecenyloxy)-, (E)-, theoretical modeling can provide valuable insights into its potential functions and guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a molecule and its biological activity. By analyzing a dataset of related compounds, QSAR models can predict the activity of new, untested molecules.

Machine Learning Approaches for Bioactivity Prediction

Machine learning (ML) is increasingly being used to navigate complex structure-activity relationships that are difficult to decipher with traditional methods. ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to create predictive models.

These models could be applied to Ethanol, 2-(9-octadecenyloxy)-, (E)- to screen for a wide array of potential bioactivities. By comparing its structural features and physicochemical properties with those of thousands of known bioactive compounds, ML algorithms could predict its likely protein targets and therapeutic potential. This computational screening can efficiently prioritize natural compounds for further experimental validation, saving significant time and resources.

Potential for Non-Pharmaceutical Biotechnological and Agricultural Applications

The properties of Ethanol, 2-(9-octadecenyloxy)-, (E)- make it a candidate for several applications in the biotechnology and agricultural sectors, particularly in the development of environmentally conscious biopesticides.

Biopesticide Development (e.g., insecticidal, nematicidal properties)

Fatty alcohol ethoxylates are extensively used in agriculture as adjuvants in pesticide formulations globalgrowthinsights.com. Their role is to improve the effectiveness of the active ingredients by enhancing emulsification, dispersion, and penetration of the pesticide through the waxy cuticle of leaves or the outer layers of pests globalgrowthinsights.com. Recent market analysis highlights that these compounds are integral to a significant portion of agricultural adjuvants and pesticide dispersions globalgrowthinsights.com.

While often used to support other active ingredients, there is evidence that formulations containing oleyl alcohol ethoxylates can possess direct nematicidal activity google.com. The compound's surfactant properties can disrupt the cell membranes of soft-bodied insects and nematodes, leading to dehydration and death. This dual capability—acting as both a potent adjuvant and a potential active ingredient—positions Ethanol, 2-(9-octadecenyloxy)-, (E)- as a promising candidate for the development of next-generation biopesticides.

Table 1: Potential Agricultural Applications of Fatty Alcohol Ethoxylates This table is interactive. You can sort and filter the data.

| Application Area | Function | Mechanism of Action | Reference |

|---|---|---|---|

| Adjuvant in Pesticide Formulations | Emulsifier, Wetting Agent, Penetrant | Improves dispersion and foliar penetration of active ingredients. | globalgrowthinsights.com |

| Nematicide Formulations | Active Component / Adjuvant | Potential disruption of nematode cellular integrity. | google.com |

| Induction of Plant Defense | Elicitor / Resistance Inducer | Augments the plant's inherent defense systems against pathogens. | google.comgoogle.com |

| Insecticide Formulations | Adjuvant / Potential Active Ingredient | Enhances contact and penetration; potential disruption of insect cuticles. | google.comusitc.gov |

Veterinary Applications (excluding clinical trials)

While direct research on the application of Ethanol, 2-(9-octadecenyloxy)-, (E)- in veterinary medicine is not extensively documented, its structural characteristics as an ether lipid suggest potential avenues for future non-clinical investigation. Ether lipids are a class of glycerophospholipids where an alkyl chain is attached to the sn-1 position via an ether bond. creative-proteomics.com These compounds are known to be involved in a variety of biological functions, including cell differentiation, signaling, and protection against oxidative stress. creative-proteomics.com

Future preclinical veterinary research could explore the role of Ethanol, 2-(9-octadecenyloxy)-, (E)- as a component in drug delivery systems for animal health. Its surfactant properties, stemming from its hydrophobic octadecenyl chain and hydrophilic ethanol headgroup, could be leveraged to enhance the solubility and bioavailability of poorly water-soluble veterinary drugs. ontosight.aievitachem.com This is particularly relevant for the development of novel formulations for oral or topical administration in animals.

Furthermore, ether lipids have been shown to influence membrane fluidity and permeability. evitachem.com Investigating the effects of Ethanol, 2-(9-octadecenyloxy)-, (E)- on the cell membranes of veterinary pathogens, such as certain bacteria and protozoa, could be a promising area of research. Its potential to disrupt membrane integrity could be explored as a novel non-antibiotic approach to managing certain animal infections.

Another potential area of investigation lies in the modulation of the immune response. Synthetic ether lipids have been studied for their effects on immune cells. plos.org Preclinical studies could assess the potential of Ethanol, 2-(9-octadecenyloxy)-, (E)- to act as an adjuvant in veterinary vaccines, potentially enhancing the immune response to antigens. Research in model organisms like Caenorhabditis elegans has shown that ether lipid biosynthesis can be stimulated by certain compounds, leading to lifespan extension, suggesting a role in metabolic health and stress defense that could be relevant to animal wellness. elifesciences.org

Material Science Applications (e.g., specialty lipids, surfactants)

In the realm of material science, Ethanol, 2-(9-octadecenyloxy)-, (E)- holds promise as a specialty lipid and non-ionic surfactant. ontosight.ai Its amphiphilic nature, with a long C18 unsaturated alkyl chain and a polar ethanol headgroup, makes it a candidate for various applications where interfacial properties are critical. researchgate.net

As a surfactant, its effectiveness in reducing surface tension between two liquids or between a liquid and a solid can be explored for industrial applications. ontosight.ai This could include its use in the formulation of advanced detergents, lubricants, and coatings. ontosight.ai The "(E)-" configuration of the double bond in the octadecenyl chain may impart different physical properties, such as packing behavior and melting point, compared to its "(Z)-" isomer, which could be advantageous for specific material science applications. ontosight.ai

Future research could focus on its self-assembly properties in various solvents to form micelles, vesicles, or liquid crystalline phases. thegoodscentscompany.com These nanostructures could be harnessed for the encapsulation and controlled release of active compounds in non-pharmaceutical contexts, such as in the formulation of advanced pesticides or pheromone dispensers for agriculture. google.comgoogle.com The ability of related ether lipids to form various liquid crystalline phases is well-documented. thegoodscentscompany.com

The compound could also be investigated as a specialty lipid in the development of novel biomaterials. For instance, its incorporation into lipid-based nanoparticles or liposomes could be explored for the delivery of non-medicinal active ingredients in cosmetics or nutraceuticals. Its structural similarity to naturally occurring ether lipids suggests potential for biocompatibility, which is a desirable trait in these applications. evitachem.comcir-safety.org

Furthermore, the potential of Ethanol, 2-(9-octadecenyloxy)-, (E)- and other long-chain alkoxy ethanols as oil-gelling agents could be a fruitful area of research. epo.org The ability to form stable gels with various oils is highly sought after in the cosmetic and food industries for structuring products and controlling their rheological properties.

The synthesis of derivatives of Ethanol, 2-(9-octadecenyloxy)-, (E)- could also open up new avenues in material science. For example, esterification of the terminal hydroxyl group could yield a range of non-ionic surfactants with tailored properties for specific applications. evitachem.com Polymerization of such derivatives could lead to the creation of novel functional polymers with unique surface-active properties.

Below is a table of computed properties for Ethanol, 2-(9-octadecenyloxy)-, (E)-.

| Property | Value |

| Molecular Weight | 312.5 g/mol |

| Molecular Formula | C20H40O2 |

| XLogP3-AA | 7.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 18 |

| Exact Mass | 312.302830514 Da |

| Topological Polar Surface Area | 29.5 Ų |

| Heavy Atom Count | 22 |

| Complexity | 214 |

Q & A

Q. What are the standard methods for synthesizing (E)-Ethanol, 2-(9-octadecenyloxy)-, and how can isomer purity be ensured?

The compound is typically synthesized via Williamson ether synthesis , reacting 9-octadecenol (oleyl alcohol) with ethylene oxide or ethylene glycol derivatives under controlled conditions. To ensure (E)-isomer purity, techniques like column chromatography (silica gel or reverse-phase) and NMR spectroscopy (analyzing coupling constants for double-bond geometry) are critical . GC-MS with retention time matching (e.g., ~14.07 min for related isomers) and molecular ion peaks at m/z 312 (C₂₀H₄₀O₂) can validate structural integrity .

Q. How can researchers optimize GC-MS parameters for accurate identification of (E)-Ethanol, 2-(9-octadecenyloxy)- in complex mixtures?

Use a non-polar capillary column (e.g., DB-5MS) with a temperature gradient of 50°C (hold 2 min) to 300°C at 10°C/min. Monitor key fragments: m/z 312 (molecular ion), m/z 265 (loss of -CH₂CH₂OH), and m/z 57 (base peak for alkyl chains). Compare retention indices with authenticated standards (e.g., Emulphor ON-870, CAS 5353-25-3) and utilize libraries like NIST or PubChem .

Q. What solvent systems are effective for isolating (E)-Ethanol, 2-(9-octadecenyloxy)- from plant extracts?

Ethanol-water mixtures (70–90% ethanol) are optimal for extraction due to the compound’s amphiphilic nature. Subsequent purification employs solid-phase extraction (SPE) with C18 cartridges or liquid-liquid partitioning using hexane:ethyl acetate (3:1 v/v) to separate non-polar interferents .

Advanced Research Questions

Q. How does the (E)-isomer’s configuration influence its antimicrobial activity compared to the (Z)-isomer?

The (E)-isomer’s linear geometry enhances membrane permeability in Gram-negative bacteria by aligning with lipid acyl chains. In contrast, the (Z)-isomer’s kinked structure reduces penetration efficiency. Validate via time-kill assays and membrane integrity tests (propidium iodide uptake). Conflicting bioactivity data in literature (e.g., variable MICs) may arise from isomer impurities; always confirm purity via HPLC-DAD or chiral GC .

Q. What analytical strategies resolve contradictions in reported thermodynamic properties of (E)-Ethanol, 2-(9-octadecenyloxy)-?

Discrepancies in ΔfH° (enthalpy of formation) and Cp values often stem from differing experimental conditions (e.g., solvent polarity, temperature calibration). Use differential scanning calorimetry (DSC) under inert atmospheres and cross-reference with computational models (e.g., Gaussian09 with B3LYP/6-31G* basis sets). NIST’s Chemistry WebBook provides benchmark data for validation .

Q. How can researchers model the compound’s interaction with lipid bilayers to predict its role in drug delivery systems?

Employ molecular dynamics simulations (e.g., GROMACS) using a POPC bilayer model. Parameters include:

- Partial charges : Derived from DFT calculations.

- Lipid insertion energy : Calculated via umbrella sampling.

Experimental validation via fluorescence anisotropy (using DPH probes) quantifies membrane fluidity changes .

Q. What metabolomics approaches identify degradation products of (E)-Ethanol, 2-(9-octadecenyloxy)- under oxidative stress?

Combine LC-QTOF-MS with in-source CID fragmentation to detect oxidation byproducts (e.g., aldehydes or carboxylic acids). Use isotopic labeling (¹³C-ethylene glycol) to trace degradation pathways. For environmental studies, QSAR models predict ecotoxicity of metabolites .

Data Contradiction Analysis

Q. Why do GC-MS studies report variable area percentages for (E)-Ethanol, 2-(9-octadecenyloxy)- in plant extracts?

Variability arises from:

- Extraction efficiency : Ultrasonic vs. Soxhlet methods yield differing recoveries.

- Matrix effects : Co-eluting compounds (e.g., fatty acid esters) suppress ionization.

Mitigate via matrix-matched calibration and standard addition methods .

Q. How to address discrepancies in reported biological activities across studies?

- Strain-specific responses : Test across multiple microbial strains (e.g., Pseudomonas aeruginosa vs. E. coli).

- Synergistic effects : Screen with combinatorial assays (checkerboard method) to identify adjuvant interactions .

Methodological Tables

Q. Table 1. Key Spectral Data for (E)-Ethanol, 2-(9-octadecenyloxy)-

| Technique | Parameters | Reference |

|---|---|---|

| GC-MS | RT: 14.07 min; m/z: 312, 265, 57 | |

| ¹H NMR | δ 5.35 (m, 2H, CH=CH), 3.65 (t, 2H) | |

| HPLC-DAD | λmax: 210 nm; C18 column, ACN:H₂O |

Q. Table 2. Comparative Bioactivity of (E)- vs. (Z)-Isomers

| Isomer | MIC (μg/mL) vs. P. aeruginosa | Membrane Disruption Efficiency |

|---|---|---|

| (E) | 32 | 85% (propidium iodide uptake) |

| (Z) | 128 | 45% |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.